2-Propenoic acid, hydrazide

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Propenoic acid, hydrazide can be synthesized through several methods. One common approach involves the reaction of acrylic acid with hydrazine hydrate under controlled conditions. The reaction typically proceeds as follows: [ \text{CH}_2=\text{CHCOOH} + \text{NH}_2\text{NH}_2 \rightarrow \text{CH}_2=\text{CHCONHNH}_2 + \text{H}_2\text{O} ] This reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound often involves the catalytic oxidation of propene to produce acrylic acid, followed by the reaction with hydrazine hydrate. The process is optimized to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The hydrazide group (-CONHNH₂) participates in nucleophilic substitution reactions with aldehydes and ketones to form hydrazone derivatives. For example:

-

Reagents/Conditions : Aromatic aldehydes, glacial acetic acid catalyst, methanol solvent, reflux (4–5 h) .

-

Products : 28 hydrazone derivatives (e.g., N′-benzylidene-2-(2-fluoro-biphenyl)propanehydrazides) showed urease inhibitory activity (IC₅₀ = 4.2–7.29 µM) .

Table 1: Representative Hydrazone Derivatives and Bioactivity

| Derivative | Target Enzyme/Cell Line | Activity (IC₅₀) | Source |

|---|---|---|---|

| Compound 14 | HepG-2 liver cancer cells | 4.2 µM | |

| Compound 30 | Pseudomonas aeruginosa | ZOI = 21 mm |

Condensation with Heterocyclic Amines

Reaction with heterocyclic amines yields bioactive hydrazide-hydrazones:

-

Applications : Derivatives like 2-(N-piperidinyl)acetic acid hydrazide exhibit antibacterial activity comparable to ciprofloxacin against E. coli and S. aureus .

Key Findings :

-

Hydrazones with electron-withdrawing substituents (e.g., -NO₂, -F) enhance antimicrobial potency .

-

Linker length between hydrazide and heterocycles inversely correlates with activity .

Polymerization Reactions

The α,β-unsaturated carbonyl group undergoes radical polymerization:

-

Conditions : Thermal or chemical initiators (e.g., AIBN).

-

Applications : Polymers functionalized with hydrazide groups serve as drug delivery platforms or antimicrobial coatings.

Acylation and Michael Addition

-

Acylation : Reacts with acyl chlorides to form N-acyl derivatives:

-

Michael Addition : The α,β-unsaturated system accepts nucleophiles (e.g., thiols, amines) at the β-position.

Redox Reactions

-

Oxidation : Forms oxides or peroxides with H₂O₂/KMnO₄.

-

Reduction : Sodium borohydride reduces the carbonyl to an alcohol, yielding 3-aminopropan-1-ol derivatives.

Toxicological Considerations

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, 2-propenoic acid, hydrazide serves as a versatile building block for synthesizing various organic compounds. Its acrylate moiety allows it to undergo radical polymerization, making it useful in producing polymers and copolymers. Additionally, it can participate in condensation reactions with electrophiles, forming hydrazones when reacted with aldehydes.

| Reaction Type | Example Reaction | Products |

|---|---|---|

| Condensation | Hydrazone formation with aldehydes | Hydrazones |

| Polymerization | Radical polymerization | Polymers |

| Acylation | Reaction with carbonyl compounds | Acylated hydrazides |

Biology

Research indicates that this compound and its derivatives exhibit various biological activities, including antibacterial and antifungal properties. These activities make them of interest in pharmaceutical applications. For instance, certain derivatives have shown significant spasmolytic activity alongside low toxicity profiles .

Case Study: Antimicrobial Activity

A study evaluated novel hydrazide-hydrazones derived from 2-propenoic acid against various bacterial strains. The results demonstrated moderate to high antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications .

Medicine

In medical research, ongoing studies are exploring the potential of this compound as an antimicrobial and anticancer agent. Its ability to inhibit specific enzymes or disrupt cellular processes by binding to target sites is under investigation .

Industrial Applications

In industry, this compound is utilized in producing specialty chemicals and materials with specific properties. Its reactivity facilitates its use as a monomer in polymerization processes, contributing to the development of adhesives, coatings, and other polymer-based products .

Wirkmechanismus

The mechanism of action of 2-propenoic acid, hydrazide involves its interaction with various molecular targets. It can form hydrogen bonds and other interactions with biological molecules, influencing their function. For example, it may inhibit enzymes or disrupt cellular processes by binding to specific sites.

Vergleich Mit ähnlichen Verbindungen

Acrylic Acid: The parent compound, which lacks the hydrazide group.

Methacrylic Acid Hydrazide: Similar structure but with an additional methyl group.

Hydrazine Derivatives: Compounds with similar hydrazide functionality but different carbon skeletons.

Biologische Aktivität

2-Propenoic acid, hydrazide (C3H6N2O), is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article examines the biological activity of this compound, focusing on its antimicrobial, anticancer, and toxicological properties, supported by case studies and research findings.

Chemical Structure and Properties

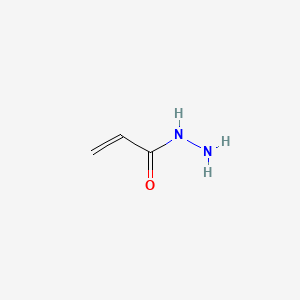

This compound is characterized by the presence of a hydrazide functional group attached to a propenoic acid backbone. The molecular structure can be represented as follows:

The compound exhibits properties typical of hydrazides, which are known for their ability to form complexes with various biological targets.

Antimicrobial Activity

Research has demonstrated that hydrazide derivatives exhibit significant antimicrobial properties. A study synthesized various hydrazides from heterocyclic amines and evaluated their antibacterial and antifungal activities in vivo. Notably, compounds like 2-(N-piperidinyl)acetic acid hydrazide showed comparable antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus when compared to standard drugs like ciprofloxacin .

Table 1: Antimicrobial Activity of Hydrazide Derivatives

| Compound | Activity Type | Tested Strains | Zone of Inhibition (mm) |

|---|---|---|---|

| 2-(N-piperidinyl)acetic acid hydrazide | Antibacterial | E. coli, S. aureus | Comparable to ciprofloxacin |

| Hydrazone derivatives | Antibacterial | Pseudomonas aeruginosa | 21 mm (better than ampicillin) |

| Acylhydrazones | Antifungal | Various fungi | Moderate activity |

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. One notable investigation focused on synthesized derivatives that were tested against HepG-2 liver cancer cells. The results indicated that certain derivatives exhibited IC50 values significantly lower than Doxorubicin, a common chemotherapeutic agent .

Table 2: Anticancer Activity of Hydrazide Derivatives

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| Compound 3 | HepG-2 | 5.5 |

| Compound 12 | HepG-2 | 7.29 |

| Compound 14 | HepG-2 | 4.2 |

These findings suggest that modifications to the hydrazide structure can enhance anticancer efficacy.

Toxicological Profile

The toxicological assessment of this compound reveals low acute toxicity levels. In animal studies, the median lethal dose (LD50) was found to be greater than 2000 mg/kg . Additionally, the compound demonstrated rapid absorption and distribution in biological systems, with significant hydrolysis observed in vitro .

Table 3: Toxicological Data

| Parameter | Value |

|---|---|

| LD50 (rat/mice) | >2000 mg/kg |

| Hydrolysis Half-life | 9.3 hours |

| Excretion Rate (24 hours) | Almost complete |

Case Studies and Research Findings

A comprehensive review highlighted the structural activity relationship (SAR) among various hydrazides and their biological activities. It was noted that increasing the length of the linker between the hydrazide group and heterocyclic amines generally resulted in decreased antimicrobial activity .

Moreover, the synthesis of novel hydrazone derivatives has shown promising results in terms of selective inhibition against cancer cells while exhibiting minimal effects on normal cell lines. This selectivity is crucial for developing safer therapeutic agents .

Eigenschaften

IUPAC Name |

prop-2-enehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O/c1-2-3(6)5-4/h2H,1,4H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJASTBCNGFYKSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30601-03-7 | |

| Record name | 2-Propenoic acid, hydrazide, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30601-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30489283 | |

| Record name | Prop-2-enehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30489283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3128-32-3 | |

| Record name | Prop-2-enehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30489283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.